molecular formula C14H9Cl2FN2O B12407501 Pbrm1-BD2-IN-2

Pbrm1-BD2-IN-2

Cat. No.: B12407501
M. Wt: 311.1 g/mol
InChI Key: LRNRPLFSBRYMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Pbrm1-BD2-IN-2 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Pbrm1-BD2-IN-2 is unique in its high selectivity and binding affinity for the PBRM1-BD2 domain. Similar compounds include:

These compounds differ in their chemical structures, binding affinities, and specific targets, highlighting the uniqueness of this compound in its selectivity for the PBRM1-BD2 domain .

Properties

Molecular Formula

C14H9Cl2FN2O

Molecular Weight

311.1 g/mol

IUPAC Name

5-chloro-2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H9Cl2FN2O/c15-7-3-1-5-9(17)11(7)13-18-10-6-2-4-8(16)12(10)14(20)19-13/h1-6,13,18H,(H,19,20)

InChI Key

LRNRPLFSBRYMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(N2)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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